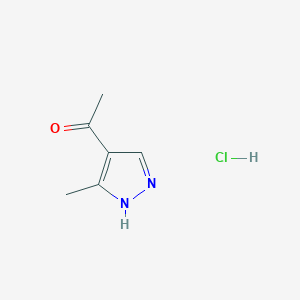
7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
説明
7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one, also known as 7-Amino-3-methyl-3,4-dihydroquinazoline (AMQ), is a synthetic organic compound that has been used in various scientific research applications since its discovery in the early 2000s. It is a quinazoline derivative, a type of heterocyclic compound that contains a nitrogen atom in a five-membered ring. AMQ has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists in the fields of biochemistry and physiology.
科学的研究の応用
AMQ has been used in a variety of scientific research applications, including drug development, enzyme inhibition, and cell signaling. It has been used to study the effects of various drugs on the human body, as well as to study the mechanisms of enzyme inhibition and cell signaling pathways. Additionally, AMQ has been used to study the effects of various hormones on the human body, such as insulin and glucagon.
作用機序
The mechanism of action of AMQ is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and hormones. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and hormones. Additionally, it is believed to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP2D6.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMQ have been studied in a variety of organisms, including humans, mice, and rats. In humans, AMQ has been found to have a variety of effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and hormones. Additionally, it has been found to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP2D6. In mice and rats, AMQ has been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
The use of AMQ in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for laboratory use. Second, it is relatively easy to synthesize, making it convenient for laboratory use. Finally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to the use of AMQ in laboratory experiments. First, it can be toxic in high concentrations, so care must be taken when using it in laboratory experiments. Second, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.
将来の方向性
The future of AMQ as a research tool is promising. There are a number of potential future directions that could be explored. For example, further research could be conducted into its mechanism of action, as well as into its effects on other enzymes involved in drug metabolism. Additionally, further research could be conducted into its effects on various hormones, such as insulin and glucagon. Additionally, further research could be conducted into its potential therapeutic applications, such as its use as an anti-inflammatory and antioxidant agent. Finally, further research could be conducted into its potential applications in drug development.
特性
IUPAC Name |
7-amino-3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDKTOXERVLVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)N)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725609 | |
| Record name | 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
1042972-70-2 | |
| Record name | 7-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)






